molecular formula C20H16N2O3 B5523381 N-benzhydryl-3-nitrobenzamide

N-benzhydryl-3-nitrobenzamide

Cat. No.: B5523381
M. Wt: 332.4 g/mol
InChI Key: UTBVMYNXOUHZPV-UHFFFAOYSA-N
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Description

Contextualization within Nitrobenzamide Chemistry and its Broader Significance

N-benzhydryl-3-nitrobenzamide is a member of the nitrobenzamide class of compounds. These molecules are characterized by a benzamide (B126) framework—a benzene (B151609) ring bonded to an amide group (-CONH₂) —which is also substituted with a nitro group (-NO₂). The specific placement of the nitro group on the aromatic ring, whether it be ortho, meta, or para, has a profound impact on the molecule's electronic characteristics and chemical behavior.

The nitro group is strongly electron-withdrawing, which significantly influences the electron density of the benzene ring. This electronic effect can alter properties such as acidity and reactivity. The amide functional group, on the other hand, is known for its stability due to resonance. The combination of these two functional groups on the same aromatic ring results in a unique chemical profile.

Nitrobenzamide derivatives are significant in several areas of research. In organic synthesis, they are valuable as building blocks for creating more complex molecules. The nitro group can be chemically transformed, for instance, into an amino group, which is a common step in the synthesis of various compounds.

Relevance of Benzhydryl Moieties in Advanced Organic Synthesis and Molecular Design

The benzhydryl group, a diphenylmethyl group, is a prominent structural motif in organic chemistry. Benzhydryl amines, in particular, are considered privileged structures due to their presence in a wide range of biologically active compounds. acs.org The central sp³-hybridized carbon atom attached to two phenyl rings and a nitrogen atom gives these molecules a distinct three-dimensional shape that is often crucial for their biological function. acs.org

The synthesis of benzhydryl amines has been an area of active research, with numerous methods developed for their preparation, including both racemic and enantioselective approaches. acs.orgnih.gov The ability to synthesize specific enantiomers is of high importance, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. acs.org The versatility of the benzhydryl moiety makes it a valuable component in the design of new molecules with specific properties. acs.org

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its analogs primarily revolves around their synthesis and their use as intermediates in the preparation of other compounds. One of the key synthetic routes to this compound involves the reaction of 3-nitrobenzoyl chloride with benzylamine.

A significant area of investigation for nitro-containing aromatic compounds is the reduction of the nitro group to an amine. This transformation is a critical step as it fundamentally changes the electronic properties of the molecule and provides a handle for further chemical modifications. For instance, the reduction of N-benzyl-3-nitrobenzamide yields N-benzyl-3-aminobenzamide. Various reducing agents and conditions can be employed to achieve this conversion.

The amide linkage itself can also be a site for chemical transformation, such as hydrolysis to yield the corresponding carboxylic acid and amine. In the case of this compound, hydrolysis would produce 3-nitrobenzoic acid and benzylamine.

The table below provides a summary of key compounds related to the synthesis and transformation of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role/Significance
This compoundC₁₄H₁₂N₂O₃256.26Target molecule of interest
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.57Reactant in synthesis
BenzylamineC₇H₉N107.15Reactant in synthesis
3-Nitrobenzoic acidC₇H₅NO₄167.12Hydrolysis product
N-benzyl-3-aminobenzamideC₁₄H₁₄N₂O226.28Reduction product

The following table outlines a reported synthesis of a related compound, N-phenylmethyl-3-nitrobenzamide.

Reactant 1Reactant 2SolventProduct
m-nitrobenzoyl chloridebenzyl amineethyl acetate (B1210297)N-phenylmethyl-3-nitrobenzamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydryl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-20(17-12-7-13-18(14-17)22(24)25)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBVMYNXOUHZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzhydryl 3 Nitrobenzamide and Its Analogues

Classical Amide Bond Formation Strategies

Traditional methods for creating the amide linkage are well-established in organic synthesis and remain widely used due to their reliability and straightforward application. These strategies typically involve the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.

Acyl Halide Coupling Approaches in Benzamide (B126) Synthesis

The reaction between an acyl halide and an amine is a robust and frequently employed method for preparing amides, including N-substituted benzamides. This approach involves the conversion of a carboxylic acid, such as 3-nitrobenzoic acid, into a more reactive acyl halide, most commonly an acyl chloride. The subsequent reaction with an amine, like benzhydrylamine, proceeds via a nucleophilic acyl substitution mechanism.

A specific method for synthesizing N-benzhydryl-3-nitrobenzamide involves treating 3-nitrobenzoyl chloride with benzylamine. The high reactivity of the acyl chloride allows the reaction to proceed readily, often at room temperature. A base, such as triethylamine (B128534) or even an excess of the reacting amine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com This method, known as the Schotten-Baumann reaction, is a facile and rapid way to form amide bonds. mdpi.com

The general procedure involves dissolving the acyl chloride in a suitable aprotic solvent, followed by the addition of the amine. mdpi.com After the reaction is complete, a simple workup procedure involving washing with dilute acid and base solutions is used to remove unreacted starting materials and byproducts, yielding the desired amide. mdpi.com For instance, a synthesis of N-phenylmethyl-3-nitrobenzamide (an alternative name for N-benzyl-3-nitrobenzamide) was achieved by reacting m-nitrobenzoyl chloride in ethyl acetate (B1210297) with benzylamine. The product was isolated by concentrating the solution and inducing precipitation with heptane.

Table 1: Example of Acyl Halide Coupling for Benzamide Synthesis

Reactant 1Reactant 2SolventKey ConditionsProductRef
3-Nitrobenzoyl chlorideBenzylamineEthyl AcetateStirred for 30 minutes, washed with waterN-phenylmethyl-3-nitrobenzamide
4-Nitrobenzoyl chloride2-(3-chlorophenyl)ethan-1-amineDichloromethaneAddition of triethylamine, stirred for 30 minutesN-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com

Carbodiimide-Mediated Condensation Protocols

Carbodiimide-mediated coupling is a cornerstone of modern amide synthesis, providing a mild and efficient alternative to the acyl halide method. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used to facilitate the direct condensation of a carboxylic acid with an amine. researchgate.net This method avoids the need to prepare a reactive acyl derivative beforehand.

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC). To improve yields and minimize side reactions, such as the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt traps the O-acylisourea intermediate to form an activated ester, which then reacts cleanly with the amine.

This protocol is particularly valuable for synthesizing complex molecules due to its mild reaction conditions, which are compatible with a wide range of functional groups. The synthesis of N-substituted benzamide derivatives often employs these coupling agents to achieve high yields. researchgate.net

Anhydride (B1165640) Activation Methods

The use of carboxylic acid anhydrides as activating agents is another classical strategy for amide bond formation. In this method, the carboxylic acid is converted into a symmetric or mixed anhydride. The anhydride is more electrophilic than the corresponding carboxylic acid and reacts readily with amines to form the desired amide.

This approach can be performed by reacting the carboxylic acid with a dehydrating agent or by using a pre-formed anhydride. While less common than acyl halide or carbodiimide methods for small-scale synthesis, it remains a viable option. The reaction of an amine with an anhydride yields the amide and a molecule of carboxylic acid as a byproduct.

Advanced and Catalytic Synthetic Techniques

To improve efficiency, reduce waste, and access novel chemical space, more advanced synthetic methodologies have been developed. These include transition metal-catalyzed reactions and the use of physical methods like microwave irradiation to accelerate and control reaction outcomes.

Transition Metal-Catalyzed Amidation

Transition metal catalysis has emerged as a powerful tool in organic synthesis, including the formation of amide bonds. Palladium-catalyzed reactions, for example, have been utilized in the synthesis of amide-containing compounds. One notable method involves the palladium-acetate-catalyzed synthesis of 3-nitrobenzamide (B147352) from m-nitrobenzaldehyde and hydroxylamine (B1172632) hydrochloride in a dimethyl sulfoxide (B87167) and water mixture. guidechem.com Although this example produces a primary amide, the principles of transition-metal catalysis can be extended to the formation of secondary amides. These catalytic methods often proceed under milder conditions and can offer different selectivity compared to classical approaches.

Microwave-Assisted Synthesis Optimization in Benzamide Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.

In the context of benzamide synthesis, microwave irradiation can be applied to classical amidation reactions, such as those mediated by coupling agents or those involving acyl halides. The optimization of reaction conditions, including temperature, pressure, and irradiation time, allows for the rapid development of efficient synthetic protocols. While specific examples for this compound are not prevalent, the general applicability of microwave assistance to amide bond formation suggests it is a highly relevant and powerful tool for the synthesis of this and related compounds.

Flow Chemistry Applications for Nitrobenzamide Production

The production of nitroaromatic compounds, a key step in synthesizing molecules like this compound, often involves highly exothermic and hazardous nitration reactions. ewadirect.comcontractpharma.com Traditionally performed in batch reactors, these processes pose significant safety risks and can be difficult to scale up. ewadirect.comeuropa.eu Flow chemistry, which involves running reactions in a continuously flowing stream through a reactor, has emerged as a superior alternative for nitration. ewadirect.comeuropa.eu

Continuous flow processing offers numerous advantages for nitration. The high surface-area-to-volume ratio of flow reactors allows for exceptional heat transfer, mitigating the risk of thermal runaways and preventing the formation of hot spots that can lead to side reactions or decomposition. europa.eunih.gov This precise temperature control results in improved reaction selectivity, higher yields, and purer products compared to batch methods. vapourtec.com

Industrial applications have demonstrated the benefits of converting batch nitration processes to continuous flow. For instance, Novartis successfully optimized a nitration that yielded multiple products and decomposition in batch mode by using a continuous flow setup, producing 250g of the desired material in a single day, a significant time-saving compared to the two months of safety evaluation required for the batch process. vapourtec.com Similarly, Cambrex developed a commercial-scale continuous flow nitration process with a capacity of over 50 tons per year, handling a highly energetic intermediate safely within a regular manufacturing facility. contractpharma.com The enhanced safety and efficiency of flow chemistry make it a vital technology for the modern production of nitrobenzamides and their analogues. ewadirect.comcontractpharma.com

Table 1: Comparison of Batch vs. Continuous Flow Nitration
contractpharma.comeuropa.eu
ParameterBatch ChemistryFlow ChemistryReference
Safety ProfileHigher risk of thermal runaway; handling of large volumes of hazardous materials.Reduced reaction volume, superior heat transfer, and enhanced control minimize risks.
Heat TransferLimited and inefficient, leading to potential hot spots.Excellent heat transfer due to high surface-area-to-volume ratio.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of this compound, particularly in the formation of the crucial amide bond.

Solvent-Free and Reduced-Solvent Synthesis Considerations

A primary goal of green chemistry is to minimize the use of volatile organic solvents, which are major contributors to chemical waste. nih.gov For amide synthesis, several solvent-free or reduced-solvent methodologies have been developed.

Mechanochemical synthesis , which uses mechanical energy from ball milling or grinding to induce chemical reactions, is a prominent solvent-free technique. nih.gov This method has been successfully applied to produce various amides, including primary amides from esters and N-substituted amides. nih.govacs.org The process is typically performed on solid-state reagents, often with a liquid-assisted grinding (LAG) additive, which accelerates the reaction and can improve selectivity. nih.govresearchgate.net For example, the anticancer drug imatinib (B729) was synthesized in high yield and purity using a two-step mechanochemical sequence. researchgate.net

Other solvent-free approaches for direct amide bond formation include using methoxysilanes as coupling agents, which can produce amides in good to excellent yields without the need for air or moisture exclusion. rsc.org Additionally, clean, ecocompatible pathways for N-benzoylation have been achieved using enol esters like vinyl benzoate (B1203000) under solvent- and activation-free conditions, with the product easily isolated by crystallization. tandfonline.com

Table 2: Examples of Solvent-Free Amide Synthesis Methods
nih.gov
MethodDescriptionKey AdvantagesReference
Mechanochemistry (Ball Milling)Uses mechanical force to activate a reaction between solid reagents.Solvent-free, high reagent concentration, potential for new reactivity.
Methoxysilane CouplingA one-pot synthesis using various methoxysilanes as coupling agents.Solvent-free, good to excellent yields, tolerant of air and moisture.

Utilization of Biocatalysts in Amide Formation

Enzymes offer a highly selective and sustainable alternative to traditional chemical catalysts for amide bond formation. manchester.ac.ukrsc.org Functioning under mild, aqueous conditions, biocatalysts can reduce waste and avoid the use of hazardous reagents. rsc.org Several classes of enzymes are employed for this purpose.

Hydrolases , such as lipases and proteases, are the most studied enzymes for amide synthesis. rsc.org They naturally catalyze hydrolysis but can be driven in the reverse direction to form amides, often by using activated esters as substrates or by conducting the reaction in low-water or organic solvent systems to shift the equilibrium. rsc.orgresearchgate.net Penicillin G acylases (PGAs) are another group of hydrolases used industrially for decades to produce semi-synthetic antibiotics by catalyzing reversible amide bond hydrolysis and formation. rsc.org

Nitrile hydratases (NHases) provide an alternative route, catalyzing the hydration of nitriles to form primary amides. researchgate.nettandfonline.com This method is particularly valuable for substrates that are sensitive to the high temperatures or extreme pH levels required in chemical hydration. researchgate.net The industrial production of acrylamide (B121943) from acrylonitrile (B1666552) is a prime example of the successful application of NHase technology. tandfonline.com

ATP-dependent enzymes , such as amide bond synthetases (ABSs), represent a powerful class of biocatalysts that form amide bonds directly from a carboxylic acid and an amine. rsc.orgnih.gov These enzymes activate the carboxylic acid via an acyl-adenylate or acylphosphate intermediate at the expense of ATP. nih.gov While the need for the expensive cofactor ATP was a limitation, the development of ATP recycling systems has made these enzymes increasingly viable for the synthesis of pharmaceutically relevant compounds like moclobemide. rsc.orgsemanticscholar.org

Table 3: Key Biocatalysts for Amide Bond Formation
rsc.org
Enzyme ClassMechanismTypical SubstratesAdvantages/ConsiderationsReference
Hydrolases (e.g., Lipases)Reverse hydrolysis (aminolysis of esters).Carboxylic esters and amines.Well-studied; often requires organic solvents to favor synthesis.
Nitrile Hydratases (NHases)Hydration of a nitrile group.Nitriles.Mild conditions; avoids harsh chemical hydrolysis. Industrially proven.

Atom Economy and Process Mass Intensity (PMI) Assessment for Benzamide Synthesis

To quantify the "greenness" of a chemical process, several metrics have been established. Among the most important for the pharmaceutical industry are atom economy and Process Mass Intensity (PMI). nih.govresearchgate.net

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. nih.govacs.org It provides a measure of the intrinsic efficiency of a reaction's design, assuming 100% yield and stoichiometric amounts of reactants. acs.org Many traditional amide bond formations that use coupling reagents have poor atom economy because the reagents are consumed and generate significant waste byproducts. nih.gov The development of catalytic methods that generate only benign byproducts (like water) is a key goal for improving the atom economy of amide synthesis. nih.govlongdom.org

Process Mass Intensity (PMI) is a more holistic and practical metric adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable as the primary indicator for evaluating and benchmarking the sustainability of a manufacturing process. researchgate.netacs.orgacsgcipr.org PMI is the ratio of the total mass of all materials (reactants, reagents, solvents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. acs.orgchemistryforsustainability.org

PMI = (Total Mass of Inputs [kg]) / (Mass of Product [kg])

The ideal PMI is 1, meaning no waste is generated. However, in pharmaceutical manufacturing, PMI values can range from 100 to several thousand, with solvents typically accounting for the largest portion of the mass. acs.orgacs.org By calculating and tracking PMI, companies can identify the main drivers of inefficiency and waste in a synthesis, such as solvent use in reactions and purifications, and target these areas for improvement. acsgcipr.orgchemistryforsustainability.org Comparing the PMI of different synthetic routes to a benzamide allows for a quantitative assessment of which process is more sustainable and cost-effective on an industrial scale. walisongo.ac.idacs.org

Table 4: Green Chemistry Metrics for Amide Synthesis
nih.govacs.org
MetricDefinitionIdeal ValueFocusReference
Atom Economy (AE)(Molecular Weight of Product / Sum of MW of all Reactants) x 100%100%Efficiency of the reaction design; measures how many reactant atoms end up in the product.
Process Mass Intensity (PMI)Total mass of all materials used (kg) / Mass of final product (kg)1Overall process efficiency, including solvents, reagents, and process water; highlights waste generation.

Structural Characterization Methodologies and Spectroscopic Analysis Principles for N Benzhydryl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For N-benzhydryl-3-nitrobenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton NMR Spectral Interpretation Methodologies

Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the various protons in the molecule. The interpretation involves analyzing the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal.

The aromatic region of the spectrum would be complex, showing signals for the protons of the 3-nitrophenyl group and the two phenyl rings of the benzhydryl moiety. The protons on the 3-nitrophenyl ring are anticipated to appear at lower field (higher ppm values) due to the electron-withdrawing effect of the nitro group and the amide carbonyl. Specifically, the proton ortho to the nitro group would be the most deshielded. The protons of the benzhydryl's phenyl rings would likely appear as a multiplet, integrating to ten protons.

A key signal would be the methine proton of the benzhydryl group (-CH-), which is expected to appear as a doublet due to coupling with the adjacent amide proton (N-H). The chemical shift of this proton would be influenced by the adjacent nitrogen and the two phenyl rings. The amide proton (N-H) itself would likely appear as a doublet, coupled to the methine proton. Its chemical shift can be variable and is often broad, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Amide N-H Variable (often broad) d
Benzhydryl CH ~6.0 - 7.0 d
Aromatic H's (benzhydryl) ~7.2 - 7.5 m

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The carbon atoms of the aromatic rings will appear in the region of approximately 120-150 ppm. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded. The carbons of the benzhydryl's phenyl rings will show several signals in the aromatic region. The methine carbon of the benzhydryl group (-CH-) is anticipated to resonate in the range of 50-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Amide) 165 - 175
Aromatic C-NO₂ ~148
Aromatic C's 120 - 145

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Spectroscopic Correlation Studies (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would confirm the coupling between the amide N-H proton and the benzhydryl methine proton. It would also help in assigning the coupled protons within the aromatic rings. oxinst.comoxinst.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC/HMQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For instance, the signal for the benzhydryl methine proton would correlate with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the amide proton (N-H) would show a correlation to the carbonyl carbon (C=O) and the benzhydryl methine carbon. The protons on the 3-nitrophenyl ring would show correlations to the carbonyl carbon, confirming the attachment of this ring to the amide group.

Infrared (IR) Spectroscopic Vibrational Analysis Principles

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

Characteristic Functional Group Frequencies and Band Assignments

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretching : A secondary amide, like this compound, is expected to show a single N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com The position and shape of this band can be influenced by hydrogen bonding.

C=O Stretching (Amide I band) : A strong absorption band, known as the Amide I band, corresponding to the C=O stretching vibration, is expected in the range of 1680-1630 cm⁻¹. This is a very characteristic peak for amides.

N-H Bending (Amide II band) : Another characteristic band for secondary amides is the Amide II band, which arises from N-H bending and C-N stretching vibrations. This band typically appears in the region of 1550-1510 cm⁻¹.

NO₂ Stretching : The nitro group will give rise to two strong stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the benzhydryl methine) will appear just below 3000 cm⁻¹.

C=C Stretching : Aromatic ring C=C stretching vibrations will show several bands in the 1600-1450 cm⁻¹ region. vscht.cz

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H Stretch 3350 - 3310
C=O Stretch (Amide I) 1680 - 1630
N-H Bend (Amide II) 1550 - 1510
NO₂ Asymmetric Stretch 1550 - 1500
NO₂ Symmetric Stretch 1350 - 1300
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000

Note: These are predicted values and can be influenced by the physical state of the sample (solid or solution).

Hydrogen Bonding Network Investigations in Solid and Solution States

Hydrogen bonding plays a significant role in the physical and spectroscopic properties of amides. In this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) and the oxygens of the nitro group can act as hydrogen bond acceptors.

In the Solid State : In the crystalline form, this compound is likely to form intermolecular hydrogen bonds. These interactions can lead to a broadening and a shift to lower frequency of the N-H and C=O stretching bands in the IR spectrum compared to the gas phase or a non-polar solution. X-ray crystallography would be the definitive method to determine the precise hydrogen bonding network in the solid state.

In Solution : The extent of hydrogen bonding in solution depends on the solvent. In non-polar solvents, intermolecular hydrogen bonding between amide molecules can occur, leading to dimerization or oligomerization. In polar, protic solvents, the amide will form hydrogen bonds with the solvent molecules. These different hydrogen bonding interactions can be observed as changes in the chemical shifts of the N-H proton in the ¹H NMR spectrum and shifts in the N-H and C=O stretching frequencies in the IR spectrum. Concentration-dependent studies in a non-polar solvent can help to distinguish between intramolecular and intermolecular hydrogen bonding.

Mass Spectrometric Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a virtual fingerprint, offering valuable insights into its structure.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. fiveable.me Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass with extremely high accuracy (typically to within 5 ppm), allowing for the differentiation between ions with the same nominal mass but different elemental formulas. fiveable.meresearchgate.net For this compound (C₂₀H₁₆N₂O₃), HRMS is crucial for validating its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This high level of precision is achieved through advanced mass analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments. acs.org

The validation process involves the precise measurement of the molecular ion's mass. The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimentally determined mass that closely matches this theoretical value confirms the elemental composition.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₀H₁₆N₂O₃
Theoretical Monoisotopic Mass (Da)344.1161
Expected [M+H]⁺ (Da)345.1239
Expected [M+Na]⁺ (Da)367.1058
Mass Accuracy Tolerance (ppm)< 5

This table is illustrative and represents the expected values for HRMS analysis.

The fragmentation of this compound can be investigated using different ionization techniques, primarily Electrospray Ionization (ESI) and Electron Impact (EI).

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. theanalyticalscientist.com This is particularly useful for determining the molecular weight of the compound. When subjected to tandem mass spectrometry (MS/MS), the protonated molecular ion can be induced to fragment in a controlled manner, revealing structural information. For this compound, the protonated molecule would likely undergo cleavage at the amide bond, which is a common fragmentation pathway for amides. acs.orgnih.gov The fragmentation could also involve the loss of the nitro group.

Electron Impact (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. libretexts.org The resulting mass spectrum is a complex pattern of fragment ions that can be pieced together to deduce the structure of the original molecule. libretexts.org For this compound, characteristic fragmentation would be expected from both the benzhydryl and the 3-nitrobenzoyl moieties. miamioh.edunih.govyoutube.com

Table 2: Predicted Major EI-MS Fragmentation for this compound

m/zProposed FragmentStructural Origin
344[C₂₀H₁₆N₂O₃]⁺•Molecular Ion (M⁺•)
167[C₁₃H₁₁]⁺Benzhydryl cation
150[C₇H₄NO₃]⁺3-Nitrobenzoyl cation
120[C₇H₄NO]⁺Loss of NO from 3-nitrobenzoyl cation
104[C₇H₄O]⁺Loss of NO₂ from 3-nitrobenzoyl cation
77[C₆H₅]⁺Phenyl cation

This table represents predicted fragmentation patterns based on the known behavior of similar chemical structures.

X-ray Crystallographic Diffraction Methodologies for Solid-State Structure

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and intermolecular interactions. fiveable.mecreative-biostructure.comcarleton.edu

The process begins with the growth of a high-quality single crystal of this compound, typically with dimensions greater than 0.1 mm. wikipedia.org This crystal is then mounted on a goniometer in an X-ray diffractometer. fiveable.me A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. wikipedia.org The positions and intensities of the diffracted X-rays are recorded by a detector. wikipedia.org

Once the data is collected, the crystal structure is solved and refined. numberanalytics.comnumberanalytics.com Structure solution involves determining the initial phases of the diffracted X-rays, often using direct methods or Patterson synthesis. numberanalytics.com The resulting electron density map reveals the positions of the atoms. mit.edu Structure refinement is an iterative process of adjusting the atomic parameters (coordinates, thermal displacement parameters) to achieve the best fit between the observed diffraction data and the data calculated from the structural model. numberanalytics.comnumberanalytics.comoup.com This is typically done using least-squares methods. numberanalytics.com

Table 3: Illustrative Crystallographic Data for this compound

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)11.8
β (°)95.5
Volume (ų)1870
Z4
R-factor< 0.05

This table provides an illustrative example of typical crystallographic data for an organic molecule.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. numberanalytics.com For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal lattice. These include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions. numberanalytics.comacs.orgrsc.orgnumberanalytics.com The amide group can act as a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded networks. The nitro group is also a strong hydrogen bond acceptor. The phenyl rings of the benzhydryl and nitrobenzoyl groups can participate in π-π stacking and C-H···π interactions. mdpi.com

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
N-H···O Hydrogen BondAmide N-HAmide C=O or Nitro O2.8 - 3.2
C-H···O Hydrogen BondPhenyl C-HAmide C=O or Nitro O3.0 - 3.5
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8

This table illustrates the types of intermolecular interactions that are likely to be observed.

Conformational analysis in the solid state reveals the specific three-dimensional shape adopted by the molecule in the crystal. sfasu.edu This can be influenced by the intermolecular interactions within the crystal lattice, leading to a specific, low-energy conformation. acs.orgnih.gov For this compound, key conformational features include the torsion angles around the amide bond and the orientation of the two phenyl rings of the benzhydryl group relative to each other and to the rest of the molecule. The phenomenon of conformational polymorphism, where a molecule can crystallize in different forms with different conformations, is also a possibility for flexible molecules like this compound. sfasu.eduacs.orgnih.govresearchgate.netacs.org

Theoretical and Computational Studies of N Benzhydryl 3 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and geometric parameters.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by minimizing the total electronic energy of the system. A common and effective approach for organic molecules is to use the B3LYP functional combined with a basis set such as 6-31G(d,p). rjptonline.org This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters. rjptonline.org

The optimization process for N-benzhydryl-3-nitrobenzamide would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized structure provides critical insights into the molecule's shape. For instance, the planarity between the 3-nitrophenyl ring and the amide group is a key feature, as is the relative orientation of the two phenyl rings of the benzhydryl moiety.

While specific experimental data for this compound is not available, the table below presents plausible, illustrative values for key geometric parameters based on DFT calculations performed on analogous benzamide (B126) structures. rjptonline.org

Interactive Table 1: Illustrative Optimized Geometric Parameters for this compound

ParameterBond/AngleIllustrative Value
Bond Lengths C=O (carbonyl)1.25 Å
C-N (amide)1.37 Å
C-NO₂ (aromatic)1.48 Å
Bond Angles O=C-N (amide)122.5°
C-N-C (amide-benzhydryl)124.0°
Dihedral Angle C-C-C=O (phenyl-carbonyl)25.0°

Note: These values are representative and derived from studies on similar molecular structures. Actual values would require specific DFT calculation for the title compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, which would be localized primarily on the nitrophenyl ring. The HOMO would likely be distributed across the benzhydryl group and the amide linkage.

Analysis of the FMOs helps predict how the molecule will interact with other chemical species, such as electrophiles and nucleophiles. pku.edu.cn

Interactive Table 2: Illustrative Frontier Molecular Orbital Properties

PropertyIllustrative Value (eV)Implication
HOMO Energy -7.20Electron-donating capability
LUMO Energy -2.50Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.70High kinetic stability, moderate reactivity

Note: These energy values are illustrative, based on analyses of similar nitroaromatic and benzamide compounds. researchgate.net

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) map, is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.com It is an invaluable tool for understanding intermolecular interactions, predicting sites for electrophilic and nucleophilic attack, and rationalizing binding behavior. deeporigin.comwalisongo.ac.id

The color scheme typically ranges from red (most negative potential) to blue (most positive potential):

Red/Yellow Regions: Indicate an excess of electron density and are characteristic of nucleophilic sites, prone to attack by electrophiles. For this compound, these regions are expected around the oxygen atoms of the carbonyl and nitro groups. researchgate.netresearchgate.net

Blue Regions: Indicate a deficiency of electron density and are characteristic of electrophilic sites, susceptible to attack by nucleophiles. These are often found around hydrogen atoms bonded to heteroatoms, such as the amide N-H group.

Green Regions: Represent areas of neutral or near-zero potential, typically found over the surfaces of the aromatic rings.

The ESP map for this compound would clearly show a highly polarized molecule, with the negative potential concentrated on the 3-nitrobenzamide (B147352) portion and a more neutral or slightly positive potential distributed over the bulky benzhydryl group.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov This allows for the exploration of the conformational space of flexible molecules like this compound, providing insights into their dynamic behavior and preferred shapes in solution. oup.com

MD simulations rely on a set of mathematical functions and parameters known as a force field to calculate the potential energy of the system. nih.gov For common biomolecules, well-established force fields like AMBER exist. researchgate.net However, for novel or drug-like molecules such as this compound, standard force fields may lack accurate parameters.

The General AMBER Force Field (GAFF) is designed to cover most organic molecules and is a common starting point. ambermd.orgresearchgate.net The process involves assigning atom types and initial parameters from the GAFF library. Crucially, partial atomic charges must be calculated using quantum mechanical methods (e.g., RESP charges from HF/6-31G* calculations) to accurately represent the molecule's electrostatic properties. nih.govmendeley.com

For flexible molecules, the most critical and often missing parameters are those for dihedral angles, which govern rotation around bonds. These parameters must be derived by performing quantum mechanical scans of the potential energy surface for each rotatable bond and then fitting the force field parameters to reproduce these QM energies. nih.gov This ensures that the conformational preferences and energy barriers to rotation are accurately modeled in the MD simulation.

Once a reliable force field is established, MD simulations can be run, typically for nanoseconds to microseconds, to sample a wide range of molecular conformations. researchgate.netmdpi.com For this compound, the simulation would track the rotations around key single bonds, such as the C-N amide bond and the bonds connecting the benzhydryl group.

The trajectory from the MD simulation provides a vast ensemble of structures. oup.com To identify the most stable and populated conformations, this trajectory is analyzed by clustering structures based on geometric similarity (e.g., RMSD). The representative structure from each major cluster is then subjected to energy minimization to find the nearest local energy minimum. nih.gov

This process reveals the key low-energy conformations that the molecule is likely to adopt. tandfonline.com For this compound, this analysis would quantify the relative orientations of its three phenyl rings and the amide group, providing a detailed picture of its conformational landscape.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing a window into the transient structures and energy landscapes that govern molecular transformations. For this compound, this involves modeling its synthesis and potential routes of degradation.

Mechanistic Insights into this compound Formation and Degradation

Formation: The synthesis of this compound typically proceeds via nucleophilic acyl substitution. A common and efficient laboratory method involves the reaction of 3-nitrobenzoyl chloride with benzhydrylamine. tifr.res.in The mechanism, which can be modeled using computational methods like Density Functional Theory (DFT), involves the nucleophilic attack of the nitrogen atom of benzhydrylamine on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. nih.govresearchgate.net This leads to the formation of a high-energy tetrahedral intermediate.

Computational studies on analogous amide bond formations elucidate that the subsequent step is the collapse of this intermediate, which involves the reformation of the carbonyl double bond and the elimination of a chloride ion as a leaving group. acs.org Transition state analysis helps to identify the energy barriers associated with each step, with the formation of the tetrahedral intermediate often being the rate-limiting step. acs.org Catalysts, if used, can alter the energy profile of this pathway, stabilizing the transition state and accelerating the reaction rate. chemrxiv.orgacs.org

Degradation: The primary degradation pathway for amides like this compound is hydrolysis, which cleaves the amide bond to yield the constituent carboxylic acid (3-nitrobenzoic acid) and amine (benzhydrylamine). tifr.res.in This reaction is generally slow but can be catalyzed by strong acids or bases. tifr.res.innih.gov Computational modeling of amide hydrolysis shows the transition state involves the attack of a water molecule or hydroxide (B78521) ion on the amide carbonyl carbon. acs.org

In addition to simple hydrolysis, other more complex degradation pathways can be computationally explored. For instance, studies on secondary amides in certain drug molecules have revealed a novel base-mediated oxidative degradation pathway that results in a primary amide, a transformation that can be investigated for its applicability to this compound under specific conditions. nih.gov Such degradation-reconstruction pathways can be complex, and their feasibility and energy profiles are amenable to theoretical investigation. researchgate.net

Computational Prediction of Reactivity Patterns and Selectivity

Computational chemistry offers powerful predictive capabilities regarding chemical reactivity and selectivity. By calculating quantum mechanical descriptors, the reactivity of the precursors to this compound can be estimated.

According to Frontier Molecular Orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (benzhydrylamine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (3-nitrobenzoyl chloride) governs the reaction. ucsb.edu A smaller HOMO-LUMO energy gap generally indicates higher reactivity. The energies and shapes of these orbitals can be calculated to predict the most likely sites of reaction.

Furthermore, the electronic properties of substituents play a crucial role. The 3-nitro group on the benzoyl moiety is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational models can precisely quantify these electronic effects, helping to predict how changes in substitution patterns on either reactant would affect the reaction rate and selectivity. nih.govmdpi.com These predictive models are essential for optimizing reaction conditions and for designing new synthetic routes or derivatives with desired reactivity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.orgresearchgate.net The fundamental assumption of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the variations in their structural and chemical properties. rutgers.edunih.gov

A QSAR model takes the form of a mathematical equation: Activity = f(molecular descriptors) + error wikipedia.org

These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, optimizing lead compounds, and screening large virtual libraries to identify potential drug candidates. researchgate.netnih.gov For benzamide derivatives, QSAR has been successfully applied to predict a wide range of biological activities. nih.govnih.govnih.gov

Molecular Descriptor Calculation and Selection

The foundation of any QSAR model is the numerical representation of molecular structures through calculated values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. The selection of relevant descriptors from a vast pool of possibilities is a critical step in developing a robust and predictive QSAR model. researchgate.net Descriptors are broadly classified based on their dimensionality. nih.gov

Descriptor ClassDescriptionExamples
0D Based on the molecular formula alone.Molecular weight, atom counts.
1D Based on lists of molecular fragments.Count of functional groups (e.g., -NO2, -NH), count of rotatable bonds.
2D Derived from the 2D representation (graph) of the molecule.Topological indices (e.g., Wiener's index), molecular connectivity indices, electro-topological state indices. nih.gov
3D Require the 3D coordinates of the atoms.Molecular volume, surface area, dipole moment, steric parameters. wikipedia.org
4D Considers the conformational flexibility of the molecule.Ensemble of conformer properties.

For benzamide derivatives, key descriptors often fall into three main categories:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution and orbital energies. Examples include partial atomic charges, dipole moment, and the energies of the HOMO and LUMO. ucsb.edu

Steric/Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule. Examples include molecular volume, solvent-accessible surface area, and shape indices.

Topological Descriptors: These are numerical invariants of the molecular graph that describe atomic connectivity and branching. Examples include the Wiener index and Zagreb group parameters. nih.gov

Statistical Modeling Approaches in QSAR for Benzamide Derivatives

Once descriptors are calculated, statistical methods are used to build the mathematical model that links them to biological activity. The goal is to create a model that is not only statistically robust but also has strong predictive power for new compounds.

Statistical MethodDescriptionApplication to Benzamides
Multiple Linear Regression (MLR) A relatively simple method that generates an easily interpretable linear equation relating a dependent variable (activity) to several independent variables (descriptors). basicmedicalkey.com It is best suited for datasets where the number of compounds is significantly larger than the number of descriptors and the descriptors are not highly correlated (multicollinearity). basicmedicalkey.comnih.govUsed for developing straightforward QSAR models for benzamide derivatives when a small number of key, uncorrelated descriptors can explain the activity. nih.gov
Partial Least Squares (PLS) A powerful multivariate statistical method that is well-suited for datasets with many, often inter-correlated, descriptors. nih.gov PLS reduces the large number of descriptor variables into a smaller set of uncorrelated latent variables (principal components) that capture the most important information, relating them to activity. nih.govExtensively used in QSAR for benzamides, especially in 3D-QSAR methods like CoMFA, where a large number of field-based descriptors are generated. scielo.br It effectively handles the high dimensionality and multicollinearity common in such studies.

Other methods, including Principal Component Regression (PCR) and various machine learning algorithms like Support Vector Machines (SVM) and Neural Networks (NN), are also employed in modern QSAR studies to handle complex, non-linear relationships. nih.govnih.gov The validity and predictive ability of any developed QSAR model must be rigorously tested using both internal (e.g., cross-validation) and external validation techniques. researchgate.net

Reactivity and Chemical Transformations of N Benzhydryl 3 Nitrobenzamide

Reactions at the Nitro Group

The nitro group on the benzoyl portion of the molecule is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself susceptible to chemical modification.

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding N-benzhydryl-3-aminobenzamide. This reaction is crucial for the synthesis of various derivatives, as the resulting aniline (B41778) moiety can undergo a wide range of further functionalization. Several methodologies can be employed for this reduction, with the choice of reagent being critical to ensure the chemoselective reduction of the nitro group without affecting the amide linkage or the benzhydryl group.

Catalytic Hydrogenation: This is a widely used and often highly effective method for the reduction of nitroarenes. researchgate.netnih.gov The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. researchgate.net The conditions for catalytic hydrogenation are generally mild, which helps to preserve other functional groups. For the reduction of a nitro group in the presence of an amide, catalytic hydrogenation is often the method of choice. youtube.com

Chemical Reduction: A variety of chemical reducing agents can also be employed. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro compounds. stackexchange.com This method is known for its high chemoselectivity, often leaving other reducible functional groups such as esters, nitriles, and in this case, the amide, intact. stackexchange.com Other metal-based systems, such as iron powder in acidic medium (e.g., acetic acid or ammonium (B1175870) chloride), also provide a mild and effective means of reducing nitro groups. youtube.com

Interactive Data Table: Comparison of Reduction Methodologies for Aromatic Nitro Groups

Reagent/CatalystConditionsAdvantagesPotential Considerations
H₂/Pd/C Room temperature/pressure, various solvents (e.g., EtOH, EtOAc)High efficiency, clean reaction, mild conditions. researchgate.netPotential for debenzylation of the benzhydryl group under harsh conditions.
H₂/Raney Ni Room temperature/pressure, various solventsEffective for nitro group reduction.May also reduce other functional groups if not controlled.
SnCl₂·2H₂O Acidic medium (e.g., HCl), often requires heatingHigh chemoselectivity for the nitro group. stackexchange.comRequires stoichiometric amounts of the reagent and subsequent workup to remove tin salts.
Fe/NH₄Cl or Fe/AcOH Reflux in aqueous ethanol (B145695) or acetic acidInexpensive, mild, and selective. youtube.comHeterogeneous reaction that may require longer reaction times.
Hydrazine (B178648) Hydrate (B1144303) With a catalyst (e.g., Raney Ni, Fe-C) or under pressureAvoids the use of hydrogen gas, can be selective. researchgate.netHydrazine is toxic and requires careful handling.

Detailed research on the selective reduction of aromatic nitro compounds in the presence of amide functionalities has demonstrated that reagents like hydrazine hydrate can be effective, particularly under pressure. researchgate.net The choice of the specific methodology would depend on the desired scale of the reaction, the required purity of the product, and the compatibility with other functional groups that might be present in more complex derivatives of N-benzhydryl-3-nitrobenzamide.

The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In an SNAr reaction, a nucleophile displaces a leaving group on the aromatic ring. For this to occur efficiently, the ring must be electron-deficient, and there should be a good leaving group present, typically a halide. wikipedia.orgchemistrysteps.com

While this compound itself does not possess a leaving group other than the nitro group (which is a poor leaving group in this context), derivatives of this compound, such as those containing a halogen at a position ortho or para to the nitro group, would be expected to be highly susceptible to SNAr. pressbooks.publibretexts.org The nitro group is a powerful activating group for SNAr, particularly when it is positioned ortho or para to the leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orgyoutube.com

Reactions at the Amide Linkage

The amide bond is generally a stable functional group due to resonance stabilization. However, it can undergo cleavage and modification under specific reaction conditions.

The hydrolysis of the amide bond in this compound would lead to the formation of 3-nitrobenzoic acid and benzhydrylamine. This reaction can be catalyzed by either acid or base, typically requiring harsh conditions such as prolonged heating. masterorganicchemistry.comyoutube.comyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzhydrylamine (which is protonated under the acidic conditions to form a good leaving group) leads to the formation of 3-nitrobenzoic acid. masterorganicchemistry.com Studies on the hydrolysis of N-substituted benzamides in concentrated sulfuric acid have shown that the reaction proceeds via a unimolecular mechanism involving the formation of an acyl cation intermediate. rsc.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. youtube.com This is followed by the elimination of the benzhydrylamine anion, which is a very poor leaving group. To drive the reaction forward, the newly formed 3-nitrobenzoic acid is deprotonated by the base to form the carboxylate salt, and the benzhydrylamine anion is protonated by the solvent. youtube.com The rate of hydrolysis of N-substituted amides can be influenced by the steric and electronic effects of the substituents. researchgate.netacs.org The bulky benzhydryl group would likely have a significant steric effect on the rate of hydrolysis.

Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. The transamidation of secondary amides like this compound is challenging due to the stability of the amide bond. However, recent advancements have led to methods for achieving this transformation. One approach involves the activation of the secondary amide, for example, by reaction with Boc-anhydride, followed by a nickel-catalyzed C-N bond cleavage and reaction with the incoming amine. nih.gov Metal-free transamidation methods have also been developed, which can be advantageous for avoiding metal contamination. organic-chemistry.orgresearchgate.net

N-Alkylation: The nitrogen atom of the amide in this compound is generally not nucleophilic enough to undergo direct alkylation. However, N-alkylation can be achieved under specific conditions. For instance, the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide, can lead to the corresponding N-alkylated product. nih.gov Another approach involves the "borrowing hydrogen" methodology, where a catalyst, such as a palladium pincer complex, facilitates the N-alkylation of amides with alcohols. researchgate.net

Reactivity of the Benzhydryl Moiety

The benzhydryl group (diphenylmethyl) is a bulky substituent that can influence the reactivity of the molecule through steric hindrance. It is also a site for potential chemical transformations. The C-N bond connecting the benzhydryl group to the amide nitrogen can be cleaved under certain conditions. For example, the treatment of benzhydrylamines with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can lead to dehydrogenation to form an imine, which can then be hydrolyzed to the corresponding primary amine and benzophenone. researchgate.net

Furthermore, the benzhydryl group can be a target for C-H functionalization. For instance, palladium-catalyzed ortho-C-H alkylation has been reported for N-quinolyl benzamides, suggesting that under appropriate directing group strategies, the phenyl rings of the benzhydryl moiety could potentially be functionalized. nih.govacs.org The stability of the benzhydryl cation also makes the C-N bond susceptible to cleavage under strongly acidic conditions or through reactions that proceed via carbocationic intermediates. The synthesis of benzhydryl amines often involves the reaction of benzhydrylium ions with nucleophiles, and the reverse reaction, the cleavage of the benzhydryl group, can be envisioned under appropriate electrophilic conditions. acs.orgacs.orgnih.gov

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of new molecules based on the this compound scaffold primarily involves modifying the aromatic rings or the amide nitrogen. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and developing new materials. nih.gov

Altering the substituents on the aromatic rings can be achieved through several strategies, with the most versatile approach involving the chemical transformation of the nitro group.

Reduction of the Nitro Group: The reduction of the nitro group to a primary amine is a pivotal transformation, yielding N-benzhydryl-3-aminobenzamide . bpsbioscience.com This reaction fundamentally changes the electronic properties of the benzoyl ring, converting the electron-withdrawing nitro group into a strongly electron-donating and activating amino group. This transformation can be accomplished using a variety of reducing agents.

Reagent SystemProductCommon Conditions
H₂, Pd/CN-benzhydryl-3-aminobenzamideCatalytic Hydrogenation
SnCl₂, HClN-benzhydryl-3-aminobenzamideMetal-Acid Reduction
Fe, NH₄ClN-benzhydryl-3-aminobenzamideMetal-Neutral Salt Reduction

This table is based on standard methods for the reduction of aromatic nitro compounds.

The resulting N-benzhydryl-3-aminobenzamide is a versatile intermediate. acs.org The amino group is a nucleophile and can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic structures. nih.govresearchgate.net Furthermore, the amino group is a strong ortho, para-director, making the C2, C4, and C6 positions of the aminobenzoyl ring highly activated towards further electrophilic aromatic substitution, a stark contrast to the deactivated nature of the parent nitro compound.

Nucleophilic Aromatic Substitution (SNAr): While challenging, it is theoretically possible to displace a substituent on the 3-nitrobenzoyl ring via nucleophilic aromatic substitution, particularly if an additional activating group or a suitable leaving group is present ortho or para to the nitro group. masterorganicchemistry.comnih.gov For instance, if a derivative such as N-benzhydryl-4-chloro-3-nitrobenzamide were synthesized, the chlorine atom could be displaced by various nucleophiles. nih.govmasterorganicchemistry.com

Modifications at the amide nitrogen are less common but offer another route for derivatization.

N-Dealkylation: The benzhydryl group can be cleaved from the amide nitrogen under specific reductive or acidic conditions. This debenzylation would yield the primary amide, 3-nitrobenzamide (B147352), and diphenylmethane. This strategy is often employed when the benzhydryl group is used as a protecting group for the amide nitrogen.

Substitution on Nitrogen: In principle, if the amide nitrogen were deprotonated with a strong base, it could act as a nucleophile. However, the acidity of the N-H proton is generally low. More advanced methods involving electrophilic amide activation could potentially enable N-functionalization. researchgate.netnih.gov For example, activating the amide carbonyl with an electrophile like triflic anhydride (B1165640) could enhance the acidity of the N-H proton, allowing for subsequent alkylation or arylation at the nitrogen center. researchgate.net However, such reactions on N-benzhydryl amides are not widely documented and would require significant experimental development.

Exploration of Potential Research Applications of N Benzhydryl 3 Nitrobenzamide Non Clinical Focus

Role in Material Science Research

There is no available information on the role of N-benzhydryl-3-nitrobenzamide in material science.

Monomer Design Principles for Polymer Precursors

No studies have been found that explore the use of this compound as a monomer for polymer synthesis.

Supramolecular Assembly Investigations

There is no literature available on the supramolecular assembly of this compound, either through theoretical or experimental methodologies.

Investigative Tools in Chemical Biology Research

The potential of this compound as an investigative tool in chemical biology has not been explored in any published research.

Probe Design Methodologies for Molecular Interactions

There are no documented methodologies for the design of molecular probes based on the this compound scaffold.

Interactions with Model Biological Systems

No in vitro mechanistic studies, such as investigations into enzyme inhibition mechanisms, have been reported for this compound.

Catalysis Research Potential

The potential of this compound in the field of catalysis is an uninvestigated area of research.

Ligand Design Concepts for Metal Complexation

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, steric, and reactive properties. This compound possesses several key features that make it an intriguing candidate for ligand design. The primary coordination site is anticipated to be the benzamide (B126) functional group. Amides can coordinate to metal ions in a neutral, monodentate fashion through the carbonyl oxygen atom, or they can be deprotonated at the nitrogen atom to form an amidate anion that can act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms.

The presence of the bulky benzhydryl group (–CH(C₆H₅)₂) on the amide nitrogen is a significant design element. Sterically demanding substituents are often employed in ligand design to control the coordination number and geometry of the resulting metal complex. nih.gov This steric hindrance can prevent the formation of highly coordinated species, potentially stabilizing lower coordination numbers or enforcing unusual geometries around the metal center. nih.gov For instance, the bulk of the benzhydryl group could favor the formation of four-coordinate tetrahedral or square planar complexes over six-coordinate octahedral geometries, depending on the metal ion. nih.gov

Furthermore, the 3-nitro substituent on the benzoyl ring introduces an electronic perturbation. The electron-withdrawing nature of the nitro group can influence the electron density on the amide moiety, thereby modulating its coordination properties. While direct coordination of the nitro group to a metal center is less common, it can occur in some systems, potentially leading to bidentate or even bridging coordination modes. nih.gov The reduction of the nitro group to an amine offers a route to a new ligand with different coordination properties, highlighting the synthetic versatility of the initial scaffold.

Metal Complexation Studies and Coordination Chemistry

While specific metal complexation studies for this compound are not extensively documented in publicly available literature, its coordination behavior can be inferred from studies on related N-substituted benzamide and nitro-containing ligands. nih.govnih.gov The coordination chemistry of such ligands is rich and varied, depending on the metal ion, the reaction conditions, and the nature of the substituents on the ligand.

It is anticipated that this compound would react with a variety of transition metal and main group element precursors to form stable coordination compounds. mdpi.comresearchgate.net For example, reaction with late transition metals such as palladium(II) or platinum(II) could lead to the formation of square planar complexes, where the ligand coordinates through the amide oxygen. With earlier transition metals like titanium(IV) or zirconium(IV), deprotonation of the amide N-H bond could occur, leading to the formation of amidate complexes with varying coordination numbers. nih.gov

The characterization of these potential metal complexes would rely on standard analytical techniques. Infrared (IR) spectroscopy would be a key tool to determine the coordination mode of the amide group. A shift in the C=O stretching frequency to lower wavenumbers upon complexation would indicate coordination through the carbonyl oxygen. The disappearance of the N-H stretching vibration would suggest deprotonation and the formation of an amidate complex. Nuclear Magnetic Resonance (NMR) spectroscopy would also provide valuable information about the structure of the complexes in solution.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating Atom(s)Potential Metal IonsExpected Geometry (Example)
MonodentateO (carbonyl)Pd(II), Pt(II), Cu(I)Square Planar
Bidentate (as amidate)N, OTi(IV), Zr(IV), Ru(II)Octahedral
BridgingO (carbonyl)Ag(I), Cu(II)Polymeric

Table 2: Representative Spectroscopic Data for Benzamide Ligand Coordination

Spectroscopic TechniqueFree Ligand (Hypothetical)Coordinated Ligand (Hypothetical)Interpretation
IR Spectroscopy (cm⁻¹)ν(C=O) ~1660ν(C=O) ~1620-1640Coordination via carbonyl oxygen
ν(N-H) ~3300ν(N-H) disappearsDeprotonation of amide
¹H NMR Spectroscopy (ppm)δ(N-H) ~8.5δ(N-H) shifts or disappearsCoordination or deprotonation

The exploration of the metal complexation chemistry of this compound opens avenues for the development of new materials with interesting structural and electronic properties. The interplay between the coordinating amide group, the sterically demanding benzhydryl substituent, and the electronically active nitro group provides a rich landscape for fundamental research in coordination chemistry.

Advanced Methodologies in N Benzhydryl 3 Nitrobenzamide Research

High-Throughput Synthesis and Screening Approaches for Benzamide (B126) Derivatives

High-Throughput Synthesis (HTS) and High-Throughput Experimentation (HTE) have become indispensable in modern chemical research, allowing for the parallel synthesis and evaluation of large libraries of compounds. sigmaaldrich.comyoutube.com For benzamide derivatives like N-benzhydryl-3-nitrobenzamide, these approaches are crucial for rapidly exploring structure-activity relationships (SAR). nih.govresearchgate.net The core principle involves miniaturizing and automating reactions, often in multi-well plates, to test numerous conditions or structural variations simultaneously. youtube.com

The synthesis of N-substituted benzamides frequently involves cross-coupling reactions, such as the Buchwald-Hartwig amination. sigmaaldrich.com Specialized HTS kits are commercially available to streamline the screening of catalysts, ligands, and bases for these critical C-N bond-forming reactions. This allows researchers to quickly identify optimal conditions for synthesizing a diverse array of benzamide derivatives. sigmaaldrich.com For instance, a typical screening kit might contain a panel of palladium precatalysts and various ligands to efficiently test their efficacy in a specific amide coupling reaction.

Once synthesized, these libraries of benzamide derivatives are subjected to high-throughput screening to assess their biological activity or physicochemical properties. This synergy of rapid synthesis and screening significantly shortens drug discovery timelines, which traditionally take 10-15 years, by allowing tens of thousands of compounds to be evaluated to find a single promising candidate. youtube.com

Screening Kit TypeApplication in Benzamide SynthesisComponents Often IncludedReference
Buchwald-Hartwig Amination Screening KitOptimization of the C-N cross-coupling reaction to form the amide bond between a benzoic acid derivative and an amine.Multiple palladium precatalysts (e.g., [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), ligands, and a panel of bases. sigmaaldrich.com
Suzuki-Miyaura Cross-Coupling Screening KitModification of the aromatic rings of the benzamide structure.Various palladium catalysts and boronic acid derivatives. sigmaaldrich.com
Base Screening KitFine-tuning reaction conditions by identifying the most effective base for the coupling reaction.A diverse set of organic and inorganic bases. sigmaaldrich.com

Automated Reaction Optimization Techniques

Automating the optimization of chemical reactions represents a significant leap forward from traditional, manual methods. These automated platforms integrate flow reactors with real-time analytical technologies and intelligent feedback algorithms to efficiently explore a high-dimensional reaction space with minimal human intervention. rsc.orgrsc.org This "self-optimization" approach can systematically adjust variables such as temperature, stoichiometry, residence time, and catalyst loading to maximize yield or throughput. rsc.org

For the synthesis of amide-containing molecules, automation has been shown to overcome the challenges of lengthy and low-yielding manual procedures. nih.govacs.org For example, in the solid-phase synthesis of amide-linked RNA, automation and optimization of coupling conditions reduced the coupling time to just 5 minutes while achieving yields of 91-95%. acs.orgnih.gov Key variables identified for optimization in such systems include the choice of activating agents and the steric hindrance of protecting groups and solid supports. nih.gov

A typical automated optimization setup might use an algorithm, such as the Nelder-Mead algorithm, to guide the experiment. rsc.org The system performs a reaction, analyzes the output in real-time using techniques like high-field NMR spectroscopy, and then uses the algorithm to decide the parameters for the next experiment, progressively moving toward the optimal conditions. rsc.org

Optimized ParameterMethodology/Technology UsedImpact on Amide SynthesisReference
Coupling TimeAutomated solid-phase synthesisReduced from hours to 5 minutes per coupling step. acs.org
Stepwise YieldAutomated nucleic acid synthesizer with optimized reagentsIncreased to 91-95% for amide couplings. acs.orgnih.gov
Residence Time, Stoichiometry, Catalyst LoadingAutonomous flow reactor with in-line NMR and a feedback algorithmAutomated maximization of reaction yield and throughput. rsc.org
Activating AgentsExploration of various agents in an automated solid-phase protocolImproved coupling efficiency and overall yield. nih.gov

Machine Learning and Artificial Intelligence Applications in Compound Design and Prediction

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use molecular descriptors—numerical representations of a molecule's topological, electronic, and physicochemical properties—to predict its activity. researchgate.netnih.gov For instance, an ML-based QSAR model for benzimidazole (B57391) derivatives successfully predicted their inhibition efficiency, achieving a high correlation coefficient (R) of 0.9589. researchgate.netnih.gov Such models can be used to virtually screen libraries of compounds or even design new molecules with high potential before they are ever synthesized. nih.gov

AI/ML ApplicationTechnique/Model UsedObjectiveFinding/OutcomeReference
Predicting Reaction YieldsSupervised machine learning with an interpretable heat-mapping algorithm (PIXIE)Predict yields for amide-coupled azoles and provide interpretable insights for molecular design.The model successfully predicted yields and visualized the structural components contributing to the outcome. acs.org
Predicting Inhibition EfficiencySupport Vector Machine (SVM) model with feature selectionDevelop a predictor for the inhibition efficiency of benzimidazole derivatives.The optimal model used 11 descriptors and showed excellent predictive performance (R=0.9589). nih.gov
Conditioned Molecular GenerationRecurrent Neural Network (RNN) with Reinforcement Learning (RL)Generate novel hit compounds with optimized binding affinity and physicochemical properties.The framework learned to explore promising regions of chemical space to generate targeted molecules. nih.gov
Predicting Physicochemical PropertiesNeural network incorporating known chemical equations (Kabachnik equation)Increase the precision of predicting properties like acidity and tautomeric constants.The model learns the functional interdependency between properties to improve prediction accuracy. specialchem.com
Explainable Chemical AI (XCAI)SchNet-based architecture (SchNet4AIM)Accurately predict local and pairwise chemical descriptors to make AI models more interpretable.The model accurately predicted real-space quantum chemical properties, linking AI predictions to physical phenomena. nih.gov

Challenges and Future Directions in N Benzhydryl 3 Nitrobenzamide Research

Addressing Synthetic Accessibility and Scalability Challenges

Traditional amide bond formation often requires coupling reagents, which can be costly and generate stoichiometric waste, posing environmental and economic hurdles for scalability. nih.govresearchgate.net The development of more efficient and sustainable synthetic methods is, therefore, a key challenge.

Table 1: Comparison of General Amide Synthesis Methods and Their Scalability Considerations

MethodReagentsAdvantagesDisadvantagesScalability Concerns
Acyl Chloride Method 3-Nitrobenzoyl chloride, Benzhydrylamine, BaseHigh reactivity, generally good yields on a small scale. Acyl chlorides are often moisture-sensitive and can be hazardous.Production and handling of large quantities of acyl chlorides can be problematic.
Carbodiimide (B86325) Coupling 3-Nitrobenzoic acid, Benzhydrylamine, DCC or EDCMilder conditions than acyl chlorides.Formation of urea (B33335) byproducts that can be difficult to remove, potential for racemization in chiral systems. rsc.orgCost of coupling agents and purification challenges hinder large-scale use.
Catalytic Amidation 3-Nitrobenzoic acid, Benzhydrylamine, Catalyst (e.g., Boric acid, Nickel-based)Atom-economical, reduced waste. nih.govresearchgate.netMay require higher temperatures and longer reaction times, catalyst optimization needed for specific substrates.Catalyst cost, activity, and lifetime are critical for industrial-scale processes.
Solvent-Free Synthesis 3-Nitrobenzoic acid, Benzhydrylamine, CatalystGreen chemistry approach, reduced solvent waste. researchgate.netPotential for thermal degradation of reactants or products, mass transfer limitations in solid-state reactions.Heat management and reactor design for large-scale solvent-free reactions can be complex.

Future research in this area should focus on the development of novel catalytic systems that can efficiently mediate the amidation reaction under milder conditions and with lower catalyst loadings. nih.gov Exploring flow chemistry and process intensification could also offer solutions to scalability challenges by providing better control over reaction parameters and improving safety. acs.org

Elucidating Unexplored Reactivity Pathways and Stereochemical Control

The reactivity of N-benzhydryl-3-nitrobenzamide is largely dictated by its three key components: the amide linkage, the nitroaromatic ring, and the benzhydryl moiety. While standard reactions such as the reduction of the nitro group to an amine are known for related compounds, there are several unexplored avenues of reactivity.

The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but could facilitate nucleophilic aromatic substitution under certain conditions. The amide bond itself, while generally stable, can undergo hydrolysis or other transformations under specific catalytic conditions. libretexts.orgchemistrysteps.com The benzhydryl group could potentially participate in radical reactions or rearrangements.

A significant challenge and area for future exploration is the stereochemical control during the synthesis of chiral derivatives of this compound. If an asymmetrically substituted benzhydrylamine is used, the resulting amide would be chiral. The development of stereoselective syntheses of such compounds is of great interest. Recent advances in the asymmetric synthesis of chiral benzhydrylamines and other chiral amines provide a strong foundation for this work. nih.govorganic-chemistry.orgrsc.orgnih.gov Furthermore, racemization-free amide coupling methods would be crucial for preserving the enantiopurity of the final product. rsc.org

Table 2: Potential Unexplored Reactions and Research Directions

Functional GroupPotential ReactionResearch Focus
Nitroaromatic Ring Nucleophilic Aromatic Substitution (SNAr)Investigation of reactions with various nucleophiles to introduce new functional groups onto the aromatic ring.
Amide Linkage Directed C-H FunctionalizationUsing the amide as a directing group to functionalize the benzhydryl or aromatic rings.
Benzhydryl Group Asymmetric SynthesisDevelopment of catalytic enantioselective methods for the synthesis of chiral this compound derivatives. nih.govorganic-chemistry.org
Entire Molecule Photoredox CatalysisExploring novel transformations initiated by single-electron transfer to or from the nitroaromatic or benzhydryl moieties.

Integration of Multidisciplinary Research Approaches

Addressing the complexities of a molecule like this compound necessitates a move beyond traditional synthetic organic chemistry. rroij.com The integration of computational chemistry, materials science, and advanced analytical techniques will be crucial for accelerating discovery and understanding.

Computational modeling can provide insights into the conformational landscape of this flexible molecule, predict its electronic properties, and guide the design of new synthetic routes and catalysts. researchgate.net For instance, density functional theory (DFT) calculations can be used to model reaction mechanisms and predict the stereochemical outcomes of asymmetric reactions.

From a materials science perspective, the unique structure of this compound suggests potential applications in areas such as molecular electronics or as a component in functional polymers. Its synthesis and properties could be studied in the context of creating novel materials with specific electronic or physical properties. This interdisciplinary approach, bridging molecular synthesis with materials science, is a growing trend in modern chemistry. acs.orgnih.gov

Perspectives on Theoretical Modeling Advancements for Complex Organic Molecules

The future of research on complex organic molecules like this compound is intrinsically linked to advancements in theoretical and computational modeling. researchgate.net While current computational methods are powerful, accurately modeling large and flexible molecules in solution remains a significant challenge. researchgate.netnih.govacs.org

Future developments in computational chemistry are expected to provide more accurate and efficient methods for:

Conformational Searching: Developing algorithms that can reliably identify the most stable conformations of flexible molecules in different environments. nih.gov

Reaction Prediction: Using machine learning and artificial intelligence to predict the outcomes of reactions, identify optimal conditions, and even propose novel synthetic pathways. nih.govreddit.combarringtonjames.com

Force Field Development: Creating more accurate force fields for molecular dynamics simulations that can better describe the non-covalent interactions governing the behavior of complex molecules. researchgate.net

Quantum Computing: In the long term, quantum computing holds the promise of revolutionizing computational chemistry by enabling exact solutions to the Schrödinger equation for complex systems, providing unprecedented accuracy in predicting molecular properties and reactivity. researchgate.net

The synergy between experimental synthesis and advanced theoretical modeling will undoubtedly lead to a deeper understanding of this compound and pave the way for the rational design of new molecules with tailored properties and functions. researchgate.netquora.comnih.govnih.gov

Q & A

Q. What are the optimized synthetic routes for N-benzhydryl-3-nitrobenzamide, and how can reaction conditions be tailored to improve yield?

this compound can be synthesized via nucleophilic acyl substitution, typically involving 3-nitrobenzoyl chloride and benzhydrylamine. A dichloromethane solvent system with triethylamine as a base (to scavenge HCl) is commonly employed . Key variables include stoichiometric ratios (e.g., 1.2:1 molar excess of acyl chloride), reaction temperature (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization may require monitoring by TLC or HPLC to detect intermediates or byproducts .

Q. Which spectroscopic techniques are critical for confirming the identity and purity of this compound?

  • 1H/13C NMR : Diagnostic peaks include aromatic protons (δ 7.5–8.2 ppm for nitrobenzene) and benzhydryl CH groups (δ 5.3–5.5 ppm).
  • UV-Vis : The nitro group’s strong absorption at ~260–280 nm aids in concentration determination.
  • Mass Spectrometry (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ at m/z 347.3) and fragmentation patterns . Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) to detect unreacted amine or acyl chloride .

Q. How can researchers troubleshoot low crystallinity during recrystallization?

Solvent selection is critical. For nitroaromatic amides, mixed solvents (e.g., ethanol/water or DCM/hexane) often promote crystal growth. Slow evaporation at 4°C or diffusion methods (layering with anti-solvent) may enhance crystallinity. If amorphous solids persist, consider seeding with microcrystals or annealing at elevated temperatures .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly torsional angles of the benzhydryl group?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is essential. Key parameters include:

  • Space group : Monoclinic P21/c (common for similar amides) .
  • Torsion angles : Analyze C–N–C–C dihedrals to assess steric effects between the benzhydryl and nitrobenzamide moieties. Mercury CSD 2.0 can visualize packing motifs and intermolecular interactions (e.g., π-π stacking, C–H···O hydrogen bonds) . Discrepancies between experimental and DFT-optimized structures should be cross-validated using Hirshfeld surface analysis .

Q. How do substituents on the benzamide ring influence electronic properties and reactivity?

Computational studies (DFT/B3LYP/6-31G*) can map electron density distributions. The nitro group at the meta position reduces electron density on the amide carbonyl, increasing electrophilicity. Compare Hammett σ values (e.g., σm-NO₂ = +1.43) to predict substituent effects on hydrolysis rates or nucleophilic substitution pathways . Experimental validation via cyclic voltammetry (redox potentials) or IR (C=O stretching frequencies) is recommended .

Q. What methodologies address contradictions in spectroscopic vs. crystallographic data for polymorph identification?

Conflicting data (e.g., NMR suggesting purity vs. SCXRD revealing a co-crystal) require multi-technique analysis:

  • PXRD : Compare experimental patterns to simulated data from CIF files.
  • DSC/TGA : Identify polymorph-specific thermal transitions.
  • Solid-state NMR : Resolve crystallographically silent proton environments . For metastable forms, variable-temperature SCXRD or synchrotron radiation may clarify phase transitions .

Methodological Resources

  • Synthesis Optimization : Reference kinetic studies on nitrobenzamide derivatives .
  • Crystallography : SHELX suite for refinement , Mercury for visualization .
  • Computational Tools : Gaussian for DFT, CrystalExplorer for Hirshfeld analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.